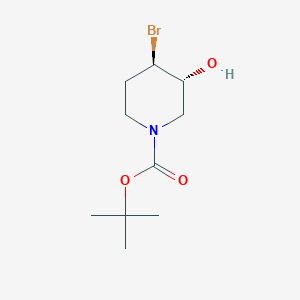

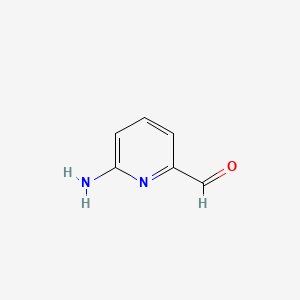

2-(4-Bromopyridin-2-YL)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

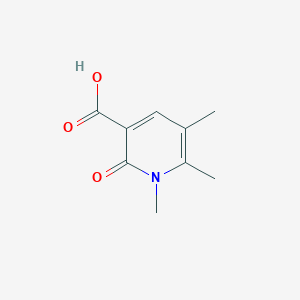

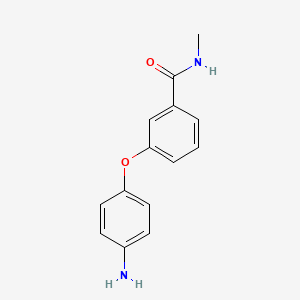

2-(4-Bromopyridin-2-yl)acetonitrile is a chemical compound that is part of the broader class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of functionalized pyridine derivatives, such as 2-(4-Bromopyridin-2-yl)acetonitrile, can be achieved through various synthetic routes. One such method involves domino reactions, which are a series of reactions occurring consecutively without the need to isolate intermediates. For instance, the synthesis of 2-aminohydropyridines and 2-pyridinones has been successfully developed through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst . Although the specific synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile is not detailed, the methodologies applied to similar compounds suggest potential synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by a six-membered ring with one nitrogen atom. The presence of a bromine atom in the 4-position of the pyridine ring, as in 2-(4-Bromopyridin-2-yl)acetonitrile, influences the electronic distribution and reactivity of the molecule. X-ray diffraction techniques can be used to determine the precise molecular structure of such compounds, as demonstrated in the study of copper(II) carboxylates with 2-aminopyridine .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of a reactive nitrogen atom in the ring. The bromine atom in 2-(4-Bromopyridin-2-yl)acetonitrile can be substituted through palladium-catalyzed reactions, as shown in the cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids . The electrochemical oxidation of bromoanilines in acetonitrile solution also provides insights into the reactivity of brominated aromatic compounds, which may be relevant to the oxidation behavior of 2-(4-Bromopyridin-2-yl)acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromopyridin-2-yl)acetonitrile, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the cyano group (-C≡N) contributes to its polarity and potential for hydrogen bonding, affecting its solubility in organic solvents like acetonitrile. The bromine atom adds significant molecular weight and may influence the compound's volatility. Studies on similar compounds, like the copper(II) carboxylates with 2-aminopyridine, provide insights into the solubility and stability of pyridine derivatives in acetonitrile solutions, which can be extrapolated to understand the behavior of 2-(4-Bromopyridin-2-yl)acetonitrile .

科学的研究の応用

1. Specific Scientific Field The compound is used in the field of Medicinal Chemistry .

3. Detailed Description of the Methods of Application or Experimental Procedures The compound is used in the synthesis of novel heterocyclic compounds . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

Safety And Hazards

特性

IUPAC Name |

2-(4-bromopyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNQSWJQOUINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634145 |

Source

|

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromopyridin-2-YL)acetonitrile | |

CAS RN |

312325-73-8 |

Source

|

| Record name | (4-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。